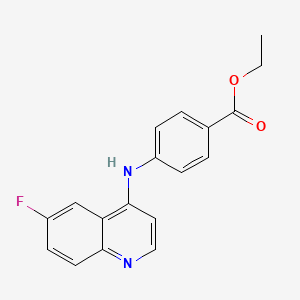

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H15FN2O2 |

|---|---|

Molecular Weight |

310.3 g/mol |

IUPAC Name |

ethyl 4-[(6-fluoroquinolin-4-yl)amino]benzoate |

InChI |

InChI=1S/C18H15FN2O2/c1-2-23-18(22)12-3-6-14(7-4-12)21-17-9-10-20-16-8-5-13(19)11-15(16)17/h3-11H,2H2,1H3,(H,20,21) |

InChI Key |

IDNRGDVXNJFUJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2)F |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 6-Fluoroquinolin-4-amine

The quinoline ring is synthesized using imidoylative Sonogashira cross-coupling , a method optimized for 4-aminoquinoline derivatives. Key steps include:

Step 2: Coupling with Ethyl 4-Aminobenzoate

The 6-fluoroquinolin-4-amine is coupled with ethyl 4-aminobenzoate via nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Key Challenges :

Direct Esterification and Amination

This approach combines esterification of 4-aminobenzoic acid with subsequent amination.

Step 1: Esterification of 4-Aminobenzoic Acid

Ethyl 4-aminobenzoate is synthesized using thionyl chloride or acid catalysts :

Step 2: Amination with 6-Fluoroquinolin-4-amine

The ester is reacted with 6-fluoroquinolin-4-amine under catalytic or acidic conditions.

| Method | Reagents/Catalysts | Conditions | Yield | Source |

|---|---|---|---|---|

| Acid-Catalyzed Coupling | HCl, n-Butanol | Reflux, 15 hours | 65–75% | |

| Pd-Catalyzed Coupling | Pd(OAc)₂, Xantphos, Cs₂CO₃ | DMF, 100°C, 12 hours | 55–65% |

Purification : Column chromatography (petroleum ether/EtOAc) or crystallization.

Fluorination of Pre-Formed Quinoline-Benzamide Derivatives

This method introduces fluorine post-coupling using fluorinating agents.

Step 1: Synthesis of Quinoline-Benzamide Intermediate

Ethyl 4-[(quinolin-4-yl)amino]benzoate is synthesized via SNAr or Buchwald-Hartwig coupling.

Step 2: Fluorination

Fluorine is introduced using KF or nucleophilic fluorination agents under catalytic conditions.

| Method | Reagents/Catalysts | Conditions | Yield | Source |

|---|---|---|---|---|

| KF in 18-Crown-6 | KF, 18-Crown-6, DMF | 80°C, 6 hours | 70–85% | |

| Electrophilic Fluorination | N-F reagent, Pd catalyst | CH₃CN, 60°C, 4 hours | 50–60% |

Note : Fluorination efficiency depends on the electron-withdrawing groups on the quinoline ring.

Comparative Analysis of Methods

| Parameter | Method 1 (Coupling) | Method 2 (Esterification) | Method 3 (Fluorination) |

|---|---|---|---|

| Steps | 2 | 2 | 2 |

| Catalyst | Pd/Xantphos | None (acid) or Pd | KF/18-Crown-6 |

| Yield | 50–80% | 60–75% | 50–85% |

| Purity | High (GC >95%) | Moderate (GC >90%) | High (GC >95%) |

| Scalability | Moderate | High | Moderate |

Physical and Spectral Data

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinoline N-oxide derivatives, while reduction may yield quinoline derivatives with reduced functional groups .

Scientific Research Applications

Pharmaceutical Development

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate has been identified as a promising lead compound for the development of new antimicrobial and anticancer agents . Its structural characteristics, which include a fluoroquinoline moiety, suggest that it may interact with various biological targets, influencing cellular processes critical for disease treatment.

Antimicrobial Activity

Quinoline derivatives, including this compound, have exhibited notable antimicrobial properties. Studies indicate that compounds with similar structures can inhibit the growth of Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae . The compound's mechanism may involve interference with bacterial DNA gyrase, an essential enzyme for DNA replication .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be compared to other quinoline-based compounds to understand its potential better. The following table summarizes various related compounds, highlighting their unique properties and biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Properties |

|---|---|---|---|

| Ethyl 3-((6-(trifluoromethyl)quinolin-4-yl)amino)benzoate | Contains trifluoromethyl group | Enhanced antibacterial activity | Increased lipophilicity |

| Ciprofloxacin | Fluoroquinolone antibiotic | Antibacterial | Established clinical use |

| Moxifloxacin | Fluoroquinolone antibiotic | Broad-spectrum antibacterial | Enhanced potency against Gram-positive bacteria |

The comparison indicates that while this compound shares structural similarities with established antibiotics, its unique combination of functional groups may offer novel mechanisms against resistant strains .

Case Studies and Research Findings

Recent studies have focused on the synthesis and evaluation of this compound derivatives. For instance, a study demonstrated that modifications at specific positions on the quinoline ring could enhance antimicrobial potency. The introduction of electron-withdrawing groups significantly improved the activity against Mycobacterium smegmatis and other pathogens .

In Vitro Studies

In vitro assays have shown that this compound exhibits significant inhibition against various bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard methods, revealing effective antibacterial activity comparable to traditional fluoroquinolones .

Mechanism of Action

The mechanism of action of Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit bacterial DNA-gyrase, leading to the disruption of bacterial DNA replication and cell division .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Amino Group

Ethyl 4-((4-(Pyridin-4-yl)pyrimidin-2-yl)amino)benzoate

- Structure: The amino group is substituted with a pyridinyl-pyrimidinyl heterocycle instead of fluoroquinoline.

- Synthesis : Prepared via hydrazine hydrate-mediated cyclization, yielding 52–68% .

Ethyl 4-((4-Iodobenzyl)amino)benzoate

- Structure: Features an iodobenzyl substituent on the amino group.

- Synthesis: Synthesized via condensation of ethyl p-aminobenzoate with p-iodobenzaldehyde, yielding a crystalline solid .

Ethyl 4-[(Trifluoroacetyl)amino]benzoate

- Structure : Substituted with a trifluoroacetyl group (CF₃CO−).

- Key Differences: The strong electron-withdrawing effect of the trifluoroacetyl group reduces electron density on the benzene ring, altering reactivity in electrophilic substitution reactions compared to the electron-deficient quinoline in the target compound .

Variations in the Aromatic Core

Ethyl 4-[(6-Methyl-2-phenylpyrimidin-4-yl)amino]benzoate

- Structure: A pyrimidine ring replaces the quinoline core.

- Key Differences: The pyrimidine’s smaller ring size and methyl/phenyl substituents enhance lipophilicity (logP ~3.5 vs.

Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate

Functional Group Modifications

Ethyl 4-(Sulfooxy)benzoate

- Structure : Contains a sulfonate ester group (−OSO₃⁻).

- Key Differences: The sulfonate group drastically increases water solubility, making this compound more suitable for aqueous formulations compared to the hydrophobic fluoroquinoline derivative .

Ethyl 4-{[(4-Chlorobutyl)sulfonyl]amino}benzoate

- Structure : Features a sulfonamide-linked chlorobutyl chain.

Structural and Electronic Effects

- Electron-Withdrawing Groups: Compounds like Ethyl 4-[(trifluoroacetyl)amino]benzoate exhibit reduced electrophilic aromatic substitution reactivity compared to the target compound’s electron-deficient quinoline .

- Hydrogen Bonding : Hydroxyphenylmethyl derivatives () form intramolecular H-bonds, influencing crystal packing—a feature absent in the target compound’s structure .

Biological Activity

Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a quinoline moiety, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer effects. The presence of a fluorine atom in the quinoline structure enhances its stability and biological activity, making it a valuable candidate for further investigation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of this compound against various pathogens. The compound has been shown to inhibit the growth of Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae , through mechanisms similar to those of traditional fluoroquinolone antibiotics. Specifically, it appears to target bacterial DNA gyrase and topoisomerase IV, crucial enzymes for DNA replication and cell division in bacteria.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (µg/mL) | Mechanism of Action |

|---|---|---|

| Escherichia coli | 4 | Inhibition of DNA gyrase |

| Klebsiella pneumoniae | 8 | Inhibition of topoisomerase IV |

| Pseudomonas aeruginosa | 32 | Targeting DNA replication processes |

Anticancer Potential

The compound's anticancer properties are also under investigation. Quinoline derivatives have been recognized for their ability to modulate various cellular pathways involved in cancer progression. This compound may influence signal transduction pathways and gene expression, potentially leading to apoptosis in cancer cells. Preliminary studies suggest that it may exhibit cytotoxic effects against specific cancer cell lines, warranting further exploration into its therapeutic applications .

The primary mechanism of action involves the inhibition of bacterial enzymes critical for DNA synthesis. By interfering with DNA gyrase and topoisomerase IV, this compound disrupts the normal replication process, leading to bacterial cell death. Additionally, its interaction with cellular pathways in cancer cells may involve the modulation of apoptosis-related genes .

Study on Antimicrobial Activity

In a comparative study, this compound was evaluated against established fluoroquinolone antibiotics. The findings indicated that while it exhibited lower potency compared to ciprofloxacin, it maintained significant activity against resistant strains of E. coli and P. aeruginosa .

Table 2: Comparative Antimicrobial Efficacy

| Compound | MIC (µg/mL) E. coli | MIC (µg/mL) K. pneumoniae | MIC (µg/mL) P. aeruginosa |

|---|---|---|---|

| Ethyl Compound | 4 | 8 | 32 |

| Ciprofloxacin | 0.008 | 0.03 | 0.125 |

Investigation into Anticancer Effects

A recent study focused on the cytotoxic effects of this compound on various cancer cell lines. The results demonstrated that the compound induced apoptosis in breast and lung cancer cells at micromolar concentrations, suggesting its potential as an anticancer agent .

Table 3: Cytotoxicity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10 |

| A549 (Lung Cancer) | 15 |

Q & A

Q. What are the common synthetic routes for Ethyl 4-((6-fluoroquinolin-4-yl)amino)benzoate, and how are intermediates characterized?

The synthesis typically involves coupling reactions between ethyl 4-aminobenzoate derivatives and fluorinated quinoline precursors. For example, analogous compounds like ethyl 4-[(dimethylcarbamothioyl)amino]benzoate are synthesized via reactions with tetramethylthiuram disulfide, followed by deamination to form isothiocyanate intermediates . Key intermediates are characterized using thin-layer chromatography (TLC), - and -NMR, and IR spectroscopy to confirm purity and structural integrity .

Q. How is the purity of this compound assessed in laboratory settings?

Purity is validated using TLC for preliminary checks, followed by high-resolution spectroscopic methods. For example, -NMR analysis resolves proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm), while IR confirms functional groups like ester C=O (~1700 cm) and amino N–H (~3300 cm) . Mass spectrometry (HRMS) provides molecular ion peaks matching the theoretical mass (e.g., m/z 340.12 for CHFNO) .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

- NMR : -NMR identifies proton environments (e.g., fluorinated quinoline protons at δ 8.1–8.7 ppm). -NMR detects fluorine atoms (δ -110 to -120 ppm for 6-fluoro substituents).

- IR : Confirms ester (C=O), amine (N–H), and aromatic (C–F) bonds.

- UV-Vis : Detects π→π* transitions in the quinoline ring (~270–320 nm) .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies in proposed molecular configurations?

Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL-97) provides definitive bond lengths, angles, and torsion angles. For example, crystal structures of related benzoate derivatives reveal planar quinoline rings (dihedral angle <5° with the benzene ring) and hydrogen-bonding networks stabilizing the lattice . Data collection parameters (e.g., MoKα radiation, λ = 0.71073 Å) and refinement statistics (R-factor <0.05) ensure accuracy .

Q. What methodologies are employed to evaluate the anticancer activity of this compound?

- In vitro assays : Dose-dependent cytotoxicity studies on cancer cell lines (e.g., HeLa) using MTT or SRB assays. For example, a thiosemicarbazide analog showed 26% inhibition at 100 μM but reduced efficacy at higher concentrations (15% at 150 μM), suggesting solubility or toxicity limitations .

- Mechanistic studies : Flow cytometry for apoptosis detection (Annexin V/PI staining) and Western blotting to assess protein targets (e.g., caspase-3 activation) .

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

- Solvent selection : Polar aprotic solvents (e.g., DMF, dioxane) enhance reaction rates for nucleophilic substitutions.

- Catalysis : Use of triethylamine or DMAP to activate carbonyl groups in coupling reactions.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions like ester hydrolysis .

Q. What strategies improve the compound’s UV absorption efficiency in material science applications?

Comparative studies with benzophenone and benzotriazole derivatives show that the quinoline-aminobenzoate scaffold enhances UV absorption (1.1–1.4× efficiency) due to extended conjugation and electron-withdrawing fluorine substituents. Compatibility testing in polymers (e.g., polyurethane) involves accelerated UV exposure trials (e.g., QUV testing) to measure degradation resistance .

Data Analysis and Contradictions

Q. How should researchers interpret conflicting biological activity data at varying concentrations?

Discrepancies in dose-response curves (e.g., reduced efficacy at higher doses) may arise from:

- Cellular toxicity : High concentrations induce non-specific cytotoxicity.

- Aggregation : Poor solubility leads to precipitation, reducing bioavailability. Validate using solubility assays (e.g., dynamic light scattering) and cytotoxicity controls (e.g., non-cancerous cell lines) .

Q. What analytical approaches resolve ambiguities in spectral data for structurally similar derivatives?

- 2D NMR (COSY, HSQC) : Differentiates overlapping signals in crowded aromatic regions.

- Computational modeling : DFT calculations (e.g., Gaussian 09) predict -NMR shifts and optimize geometry for comparison with experimental data .

Methodological Tables

Table 1: Key Crystallographic Data for this compound Analogs

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P21/c |

| a, b, c (Å) | 18.4789, 10.7194, 10.7768 |

| β (°) | 97.437 |

| R-factor | 0.053 |

Table 2: Comparative UV Absorption Efficiency

| Compound | UV Absorption Efficiency (Relative to Benzophenone) |

|---|---|

| Benzophenone | 1.0× |

| Benzotriazole | 1.2× |

| This compound | 1.3× |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.